4-(Azetidin-3-yl)-1-methylpiperidine 4-(Azetidin-3-yl)-1-methylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15806518
InChI: InChI=1S/C9H18N2/c1-11-4-2-8(3-5-11)9-6-10-7-9/h8-10H,2-7H2,1H3
SMILES:
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol

4-(Azetidin-3-yl)-1-methylpiperidine

CAS No.:

Cat. No.: VC15806518

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

4-(Azetidin-3-yl)-1-methylpiperidine -

Specification

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
IUPAC Name 4-(azetidin-3-yl)-1-methylpiperidine
Standard InChI InChI=1S/C9H18N2/c1-11-4-2-8(3-5-11)9-6-10-7-9/h8-10H,2-7H2,1H3
Standard InChI Key UKSWQFCIJVSPCN-UHFFFAOYSA-N
Canonical SMILES CN1CCC(CC1)C2CNC2

Introduction

Structural Characteristics and Isomerism

The compound’s structure comprises a six-membered piperidine ring with a nitrogen atom at position 1 (1-methylpiperidine) and a four-membered azetidine ring attached at the 4-position via a single bond. The azetidine moiety introduces steric strain due to its small ring size, which influences the compound’s conformational dynamics. Key structural features include:

ComponentPositionFunctional Group
Piperidine ring1N-Methyl
Piperidine ring4Azetidine substituent
Azetidine ring3Secondary amine

This configuration differentiates it from related compounds such as 1-(azetidin-3-yl)-2-methylpiperidine (CAS 959239-81-7), where the methyl and azetidine groups occupy different positions .

Synthesis and Preparation Methods

The synthesis of 4-(azetidin-3-yl)-1-methylpiperidine typically involves multi-step reactions, leveraging the reactivity of azetidine and piperidine rings. Key methodologies include:

Alkylation and Nucleophilic Substitution

One approach involves alkylation of the piperidine nitrogen with methyl halides or sulfonates to form the 1-methylpiperidine core. The azetidine substituent is introduced via nucleophilic substitution or coupling reactions .

Protecting Group Strategies

In more complex syntheses, protecting groups (e.g., tert-butoxycarbonyl or benzyl) are used to control regioselectivity during functionalization. For example, a protected piperidine intermediate may undergo cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the azetidine moiety .

Catalytic Reactions

Palladium-catalyzed coupling reactions (e.g., using Pd(OAc)₂ or Pd/C) are employed for forming carbon-nitrogen bonds, particularly in the presence of ligands such as X-Phos or S-Phos .

Table 1: Representative Synthesis Steps

StepReagents/ConditionsPurpose
AlkylationMethyl iodide, K₂CO₃, DMF, 25°CIntroduce 1-methyl group
Azetidine attachmentAzetidine derivative, Pd catalyst, dioxane/H₂OForm carbon-nitrogen bond
DeprotectionHCl or TFA, THF, 85°CRemove protecting groups

Physical and Chemical Properties

Stability and Solubility

The compound is stable at room temperature and can be shipped without refrigeration . Solubility data is limited, but analogous piperidine derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF) .

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its piperidine and azetidine moieties:

Alkylation and Acylation

The secondary amine in the azetidine ring undergoes alkylation or acylation with electrophiles (e.g., alkyl halides, acyl chlorides) .

Ring-Opening Reactions

Under acidic or basic conditions, the azetidine ring may open to form linear amines. For example, treatment with HCl or TFA yields azetidine-opened derivatives .

Reduction and Oxidation

Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a saturated piperidine derivative, while oxidation with agents like KMnO₄ introduces ketone or hydroxyl groups .

Pharmaceutical and Biological Applications

Role in Kinase Inhibitors

Piperidine-azetidine hybrids are explored as scaffolds in kinase inhibitors. For instance, crizotinib-based degraders (e.g., ROS1 inhibitors) utilize piperidine rings for binding to ATP pockets, suggesting potential applications for 4-(azetidin-3-yl)-1-methylpiperidine in similar contexts .

Anti-Inflammatory Agents

Derivatives with sulfonamide or sulfamide groups (e.g., N-[1-(pyrazino[2,3-b] benzothiazin-8-ylmethyl)piperidin-4-yl]sulfamides) show activity in adhesion molecule inhibition, indicating possible anti-inflammatory utility .

Table 2: Biological Activity of Related Compounds

CompoundTargetActivity
Sulfonamide-piperidine derivativesICAM-1, VCAM-1Inhibit adhesion molecule expression
ROS1 kinase degradersROS1 G2032R mutantOvercome resistance to inhibitors
CodePrecaution
P101If medical advice is needed, have product label at hand
P262Avoid contact with skin or clothing
P273Avoid release to the environment

Comparison with Structural Analogues

Isomeric Variants

CompoundCASStructureApplication
4-(Azetidin-3-yl)-1-methylpiperidine1511174-81-44-Azetidin-3-yl, 1-methylpiperidinePharmaceutical intermediates
1-(Azetidin-3-yl)-2-methylpiperidine959239-81-71-Azetidin-3-yl, 2-methylpiperidineSafety studies
4-(Azetidin-3-yl)-1-methylpiperazin-2-one1403766-76-6Piperazinone core with azetidineBiological research

Functional Group Modifications

Derivatives such as methyl 4-[3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl]benzoate (CAS 2034265-44-4) incorporate carbamoyl and benzoate groups, enhancing solubility and bioactivity.

Challenges and Future Directions

Synthetic Complexity

The synthesis of 4-(azetidin-3-yl)-1-methylpiperidine requires precise control of regioselectivity, particularly during azetidine attachment. Alternative methods, such as microwave-assisted coupling, may improve efficiency .

Limited Biological Data

While structural analogues show promise in kinase inhibition and anti-inflammatory therapy, direct biological data for this compound remains sparse. Further studies are needed to assess its pharmacokinetic profile and toxicity .

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